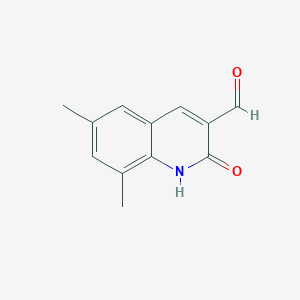

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

描述

属性

IUPAC Name |

6,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-14)12(15)13-11/h3-6H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLNASSZZCFBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C(=O)N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354997 | |

| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332883-19-9 | |

| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

化学反应分析

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives. For example:

-

Reagent : KMnO₄ (acidic or neutral conditions)

-

Product : 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

-

Application : This product serves as a precursor for antimicrobial agents .

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ | Quinoline-3-carboxylic acid derivative | 63–85% |

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using borohydrides or lithium aluminum hydride:

-

Reagent : NaBH₄ (in ethanol) or LiAlH₄ (in THF)

-

Product : 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-methanol

Substitution Reactions

Electrophilic aromatic substitution occurs at the quinoline ring’s C-5 and C-7 positions due to electron-donating methyl groups:

-

Halogenation : Bromine (Br₂) in acetic acid introduces bromine atoms .

-

Nitration : HNO₃/H₂SO₄ yields nitro derivatives for anticancer studies .

| Substituent | Reagent | Position | Application |

|---|---|---|---|

| Br | Br₂/AcOH | C-5, C-7 | Antiviral agents |

| NO₂ | HNO₃/H₂SO₄ | C-5 | Anticancer scaffold synthesis |

Condensation Reactions

The aldehyde group forms Schiff bases and hydrazones, critical for bioactive molecule synthesis:

Schiff Base Formation

-

Reagent : Hydrazides (e.g., pyridine-3-carbohydrazide)

-

Product :

-

Activity : Anticonvulsant (MIC: 4.9–17 µM against E. coli) .

Reductive Amination

The aldehyde reacts with primary amines under reductive conditions:

-

Reagent : Benzylamine/NaBH₄

-

Product :

-

Activity : DNA gyrase inhibition (IC₅₀: 0.0017 µM against E. coli) .

General Procedure :

-

Mix 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1 equiv) with benzylamine (1.2 equiv) in ethanol.

-

Add NaBH₄ (1.5 equiv) at 0°C.

-

Stir for 12 hours, isolate via column chromatography (yield: 26–71%) .

Cyclization and Heterocycle Formation

Reactions with 2,3-diaminopyridine yield fused heterocycles:

-

Reagent : 2,3-Diaminopyridine

Reaction Conditions :

Nucleophilic Aromatic Substitution

The chlorine atom in related precursors (e.g., 2-chloroquinoline-3-carbaldehyde) is replaced by phenoxy or tetrazolo groups:

-

Reagent : Phenol/K₂CO₃ or NaN₃/TBA–HS

-

Product : Phenoxyquinoline or tetrazoloquinoline derivatives .

Key Reaction Mechanisms

-

Aldehyde Oxidation :

-

Schiff Base Formation :

This compound’s reactivity underpins its utility in synthesizing pharmacologically active molecules, including antimicrobial, anticancer, and enzyme-targeting agents. Experimental protocols and yields are optimized for scalability, as demonstrated in industrial synthesis patents .

科学研究应用

Chemistry

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Example Products |

|---|---|

| Oxidation | 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid |

| Reduction | 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-methanol |

| Substitution | Various substituted quinoline derivatives |

Biology

The compound acts as a precursor for synthesizing biologically active molecules. Research indicates that it exhibits significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus.

Antibacterial Activity :

A study reported minimum inhibitory concentration (MIC) values for related quinoline compounds:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 4.9 | E. coli |

| Compound B | 17 | S. aureus |

| Compound C | 12.4 | K. pneumoniae |

Medicine

Research is ongoing to explore the compound's potential as a therapeutic agent , particularly in drug development targeting specific biological pathways. Notably, complexes formed with copper ions have demonstrated enhanced anticancer efficacy.

Anticancer Activity :

In vitro studies showed that certain complexes derived from this compound had cytotoxic effects against human tumor cells:

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Complex 1 | HeLa | 5.0 |

| Complex 2 | MCF7 | 3.5 |

| Complex 3 | A549 | 7.0 |

Antibacterial Screening

A series of quinoline derivatives were synthesized and screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The derivatives exhibited promising results with MIC values comparable to standard antibiotics.

Anticancer Evaluation

In a study assessing the cytotoxic effects of quinoline derivatives on various cancer cell lines, Cu(II) complexes derived from the compound showed significant inhibition of cell proliferation in HeLa and MCF7 cells.

作用机制

The mechanism of action of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The aldehyde group may play a crucial role in these interactions, potentially forming covalent bonds with nucleophilic sites on target molecules .

相似化合物的比较

7-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- Structure : Differs in methyl substitution (position 7 vs. 6,8) .

- Synthesis : Prepared via a three-step route from m-toluidine, involving Vilsmeier formylation and oxidation .

5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde

- Structure : Methoxy groups at positions 5 and 8 instead of methyl groups .

- Synthesis : Achieved via regioselective formylation under acidic conditions.

- Key Difference : Methoxy groups enhance electron density, influencing antitumor activity compared to the methylated analogue .

2-Oxo-1,2-dihydroquinoline-3-carbaldehyde (Unsubstituted Parent Compound)

- Structure : Lacks methyl or methoxy substituents .

- Synthesis : Often synthesized via Biginelli reactions or condensation with hydrazides .

- Key Difference : Lower lipophilicity reduces bioavailability compared to methylated derivatives .

Spectroscopic and Physicochemical Properties

β-Glucuronidase Inhibition

- Unsubstituted Parent Compound: Limited β-glucuronidase activity reported; methyl groups enhance target binding .

Anticancer and Antioxidative Activity

- Copper(II) Complexes: Derivatives of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde exhibit cytotoxic activity via DNA intercalation. Methyl groups (e.g., 6,8-dimethyl) may enhance metal coordination and redox properties .

- 5,8-Dimethoxy Analogue : Shows antitumor activity due to methoxy-driven electron donation, contrasting with methyl’s steric effects .

Antimalarial Activity

- Unsubstituted Parent Compound : IC₅₀ = 0.014–15.87 μg/mL against Plasmodium falciparum .

- Methylated Derivatives: No direct data, but acetyl/methyl substituents in related compounds improve activity by 10-fold compared to chloroquine .

Anticonvulsant Activity

- Hydrazone Derivatives : 6,8-Dimethyl analogue’s methyl groups may increase blood-brain barrier penetration compared to unsubstituted derivatives .

Structure-Activity Relationship (SAR) Insights

- Methyl vs. Methoxy : Methyl groups enhance lipophilicity and steric effects, favoring enzyme inhibition (e.g., EcGUS). Methoxy groups improve electron density for DNA intercalation .

- Position of Substituents : 6,8-Dimethyl substitution optimizes steric and electronic effects for β-glucuronidase inhibition, whereas 5,8-dimethoxy substitution favors antitumor activity .

- Aldehyde Reactivity : The aldehyde group enables Schiff base formation with hydrazides, critical for generating bioactive derivatives (e.g., anticonvulsant hydrazones) .

生物活性

6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative with the molecular formula C12H11NO2. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an antibacterial and anticancer agent. This article reviews the synthesis, characterization, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 2-aminoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction generally requires solvents like ethanol or acetic acid and may involve heating to promote cyclization .

The compound possesses a unique structure characterized by:

- Quinoline ring system : A bicyclic structure that contributes to its biological activity.

- Aldehyde functional group : This group is crucial for its reactivity and potential interactions with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated that derivatives of quinoline compounds showed varying degrees of activity against common bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.9 to 17 µM against E. coli .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 4.9 | E. coli |

| Compound B | 17 | S. aureus |

| Compound C | 12.4 | K. pneumoniae |

Anticancer Activity

In vitro studies have shown that certain complexes derived from this compound exhibit high cytotoxicity against human tumor cells. Notably, complexes formed with copper (Cu(II)) ions demonstrated enhanced cellular uptake and significant anticancer efficacy .

| Complex | Cell Line | IC50 (µM) |

|---|---|---|

| Complex 1 | HeLa | 5.0 |

| Complex 2 | MCF7 | 3.5 |

| Complex 3 | A549 | 7.0 |

The precise mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors in biological systems. The aldehyde group may facilitate covalent bonding with nucleophilic sites on target biomolecules, influencing their activity .

Case Studies

- Antibacterial Screening : A series of quinoline derivatives were synthesized and screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The derivatives exhibited promising results with MIC values comparable to standard antibiotics .

- Anticancer Evaluation : In a study assessing the cytotoxic effects of quinoline derivatives on various cancer cell lines, the Cu(II) complexes derived from the compound showed significant inhibition of cell proliferation in HeLa and MCF7 cells .

常见问题

Q. What are the common synthetic routes for preparing 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde?

The compound is typically synthesized via acid-catalyzed cyclization of substituted 2-chloroquinoline-3-carbaldehyde derivatives. A standard procedure involves refluxing 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (5 mmol) with 37% HCl (20 mL) for 16 hours, followed by precipitation in water and vacuum filtration . Alternative methods include Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling with aryl boronic acids (3.5 equiv.) using PdCl₂(PPh₃)₂ and PCy₃ in dioxane-water (4:1) at 90°C for 3 hours .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : Confirm substituent positions (e.g., methyl groups at C6 and C8) via H and C chemical shifts.

- IR spectroscopy : Identify the carbonyl (C=O) stretch (~1680–1700 cm) and aldehyde (CHO) stretch (~2820–2720 cm).

- Mass spectrometry : Validate molecular weight (C₁₂H₁₁NO₂, theoretical [M+H]⁺ = 202.0868).

- X-ray crystallography : Resolve spatial arrangement and hydrogen-bonding interactions in the solid state .

Q. What are the typical reactivity patterns of the aldehyde and keto groups in this compound?

The aldehyde at C3 undergoes nucleophilic additions (e.g., with amines to form Schiff bases) and oxidations (e.g., to carboxylic acids using KMnO₄). The keto group at C2 can be reduced to a hydroxyl group with NaBH₄ or LiAlH₄, though steric hindrance from methyl groups may slow reactivity .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives of this compound?

Molecular docking and machine learning models (e.g., AutoDock Vina, Schrödinger Suite) are used to simulate interactions with therapeutic targets like viral proteases or cancer-related enzymes. Focus on optimizing substituent positions (e.g., methyl groups) for binding affinity and selectivity .

Q. What experimental strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

- Control experiments : Validate assay conditions (e.g., pH, solvent effects) using reference inhibitors.

- Dose-response curves : Repeat assays in triplicate with fresh stock solutions to rule out compound degradation.

- Structural analogs : Compare activity of derivatives to isolate substituent effects .

Q. How can Pd-catalyzed cross-coupling reactions be optimized for synthesizing 6,8-dimethylquinoline derivatives?

Key parameters include:

- Catalyst loading : 2–5 mol% PdCl₂(PPh₃)₂ for cost efficiency.

- Solvent system : Dioxane-water (4:1) balances solubility and reaction rate.

- Temperature : 90°C minimizes side reactions (e.g., aldehyde oxidation) .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。